
Br-PEG3-MS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-PEG3-MS: is a heterobifunctional polyethylene glycol (PEG) linker containing a bromide group and a mesylate group2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate . It is primarily used in bioconjugation and PEGylation processes, where the bromide and mesylate groups can be replaced by nucleophilic reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG3-MS involves the reaction of polyethylene glycol with bromide and methanesulfonate groups. The reaction typically occurs under controlled conditions to ensure the formation of the desired heterobifunctional PEG linker. The process involves the use of specific catalysts and solvents to facilitate the reaction and achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in compliance with cGMP (current Good Manufacturing Practice) standards.
Chemical Reactions Analysis
Types of Reactions: Br-PEG3-MS undergoes various chemical reactions, including:
Substitution Reactions: The bromide and mesylate groups can be replaced by nucleophilic reagents, making it suitable for bioconjugation and PEGylation.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to facilitate oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine-PEG conjugates.
Scientific Research Applications
Chemistry: Br-PEG3-MS is widely used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound serves as a linker in the synthesis of these chimeras .
Biology: In biological research, this compound is used for site-selective protein modification. It allows for the precise attachment of functional groups to proteins, facilitating various studies on protein function and interactions .
Medicine: The compound is used in the development of targeted therapy drugs. By enabling the selective degradation of target proteins, this compound contributes to the design of novel therapeutic agents for diseases such as cancer .
Industry: In industrial applications, this compound is used in the production of PEGylated products, which have enhanced solubility and stability. These products are used in various fields, including pharmaceuticals and biotechnology .
Mechanism of Action
Br-PEG3-MS exerts its effects through its role as a linker in bioconjugation and PEGylation processes. The bromide and mesylate groups facilitate the attachment of the compound to target molecules, enabling the formation of stable conjugates. In the context of PROTACs, this compound links the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Br-PEG4-MS: Similar to Br-PEG3-MS but with an additional ethylene glycol unit, providing a longer linker length.
Br-PEG2-MS: Contains one less ethylene glycol unit compared to this compound, resulting in a shorter linker length.
Uniqueness: this compound is unique due to its specific linker length, which provides an optimal balance between flexibility and stability in bioconjugation processes. Its heterobifunctional nature allows for versatile applications in various fields, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C7H15BrO5S |
|---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C7H15BrO5S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h2-7H2,1H3 |
InChI Key |
NKBMJZIHSUUABO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


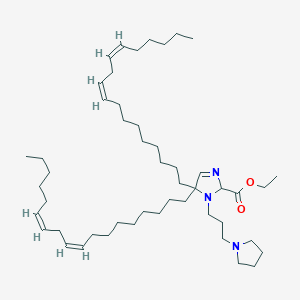
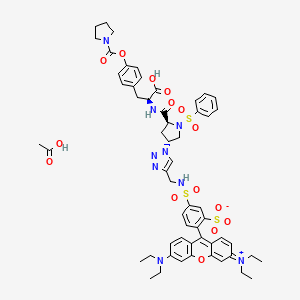
![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)
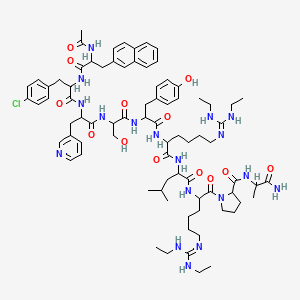
![ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)
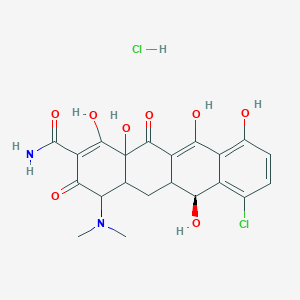
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
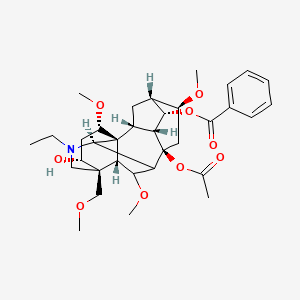
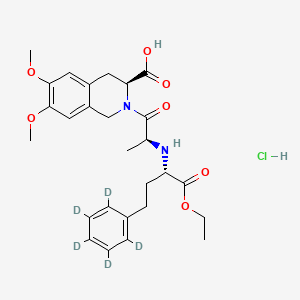

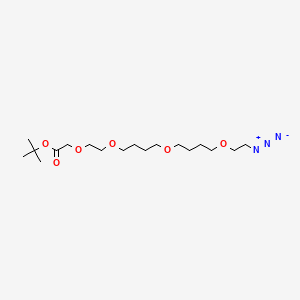
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
